4-Amino-2,6-dimethylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVFXCQLSCPJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347117 | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15980-22-0 | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,6-dimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2,6-dimethylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289D3E2XR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Substituted Phenol

An In-depth Technical Guide to 4-Amino-2,6-dimethylphenol (CAS: 15980-22-0)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth examination of this compound, moving beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application. Our focus is on delivering field-proven insights and self-validating protocols to empower your research and development endeavors.

Substituted phenols are a cornerstone of modern synthetic chemistry, appearing as critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and polymers.[1][2] Their prevalence is a testament to their versatile reactivity and their ability to impart specific physicochemical properties to larger molecules. Within this essential class of compounds lies this compound (CAS: 15980-22-0), a bifunctional aromatic molecule of significant interest.

The strategic placement of an amino group and a hydroxyl group on a sterically hindered dimethylated benzene ring makes this compound a uniquely valuable intermediate. The ortho-methyl groups influence the electronics and reactivity of the functional groups, offering a level of control that is highly sought after in the rational design of complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs).[3][4] This guide will dissect the synthesis, characterization, and potential applications of this compound, providing a robust framework for its effective utilization in a laboratory setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of successful experimentation. The data presented below, compiled from authoritative sources, provides the essential parameters for this compound.

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 15980-22-0 | [5][6] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₈H₁₁NO | [5][6] |

| Molecular Weight | 137.18 g/mol | [5][6] |

| Monoisotopic Mass | 137.084063974 Da | [5] |

| Physical Form | Solid | |

| InChIKey | OMVFXCQLSCPJNR-UHFFFAOYSA-N | [5] |

| SMILES | CC1=CC(=CC(=C1O)C)N | [5] |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. |

Table 2: Key Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, amine protons, and hydroxyl proton. |

| ¹³C NMR | Signals for aromatic carbons (substituted and unsubstituted), methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretch, N-H stretches, aromatic C-H stretch, and C=C aromatic ring stretches. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z ≈ 137.08. |

(Note: Specific peak positions and splitting patterns in NMR are solvent-dependent and should be confirmed by experimental analysis.)

Synthesis and Purification: A Two-Step Approach

The most logical and widely referenced pathway to this compound begins with the readily available starting material, 2,6-dimethylphenol. The synthesis is a classic two-step electrophilic aromatic substitution followed by a reduction, a foundational sequence in organic chemistry.

Step 1: Regioselective Nitration of 2,6-Dimethylphenol

The initial step involves the nitration of 2,6-dimethylphenol to yield 2,6-Dimethyl-4-nitrophenol. The directing effects of the substituents are key to the success of this reaction. The hydroxyl group is a powerful activating, ortho-, para-director. The two methyl groups are also activating ortho-, para-directors. The combined effect strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position para to the hydroxyl group, which is the only sterically accessible and electronically favorable position. Nitration at the positions ortho to the hydroxyl group is sterically hindered by the adjacent methyl groups. This convergence of electronic and steric factors results in a highly regioselective transformation, yielding the desired 4-nitro intermediate with high purity.[7][8]

Step 2: Reduction of 4-Nitro-2,6-dimethylphenol

The second step is the reduction of the nitro group to a primary amine. This transformation is fundamental in the synthesis of aromatic amines and can be accomplished through various methods. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) is a clean and efficient method. Alternatively, chemical reduction using reagents like sodium borohydride (NaBH₄) in the presence of a catalyst, or metals like tin or iron in acidic media, can also be employed.[9][10] The choice of reducing agent often depends on the scale of the reaction and the presence of other functional groups that might be sensitive to the reaction conditions.

Workflow Diagram: Synthesis of this compound

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Technology -Substituted Phenols and Benzenes for Pharmaceuticals, Agrochemicals and Synthetic Materials [oregonstate.technologypublisher.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. US2868844A - Selective nitration process - Google Patents [patents.google.com]

- 9. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

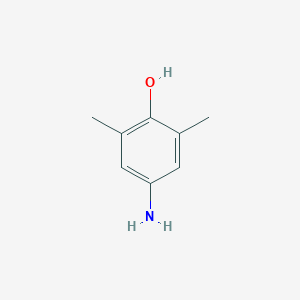

4-Amino-2,6-dimethylphenol molecular structure

An In-depth Technical Guide to 4-Amino-2,6-dimethylphenol: Molecular Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted phenol of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular structure, exploring the electronic and steric interplay of its functional groups. This guide will further detail its physicochemical properties, spectroscopic signature, and common synthetic routes. Emphasis is placed on the reactivity of the molecule, providing insights for its application as a versatile building block in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Core Molecular Structure and Properties

This compound, also known by its IUPAC name this compound, is an aromatic organic compound.[1] Its structure is characterized by a phenol ring substituted with an amino group and two methyl groups.

Chemical Identity

Molecular Structure Analysis

The molecular architecture of this compound consists of a central benzene ring with three different types of substituents, which dictates its chemical behavior.

-

Hydroxyl Group (-OH): This group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution. It can also act as a proton donor (acidic) and a hydrogen bond donor.

-

Amino Group (-NH₂): Similar to the hydroxyl group, the amino group is a powerful activating group and an ortho-, para- director. Its basicity is a key feature, allowing it to act as a nucleophile.

-

Methyl Groups (-CH₃): The two methyl groups are weakly activating and ortho-, para- directing. Their primary influence is steric, flanking the hydroxyl group and influencing its reactivity and the approach of reactants to the adjacent ring positions.

The interplay of these groups results in a molecule with high electron density in the aromatic ring, making it susceptible to electrophilic attack. The para-position of the amino and hydroxyl groups to each other creates a synergistic activating effect.

Caption: 2D Molecular Structure of this compound

Physicochemical and Spectroscopic Data

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Weight | 137.18 g/mol | [1][4] |

| Molecular Formula | C₈H₁₁NO | [1][4] |

| XLogP3 | 0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Profile

The spectroscopic data provides a unique fingerprint for the molecule, allowing for its identification and characterization.

¹H NMR Spectroscopy:

-

Aromatic Protons (H-3, H-5): A singlet is expected for the two equivalent aromatic protons due to the symmetrical substitution pattern. The chemical shift would be in the aromatic region, influenced by the electron-donating effects of the -OH, -NH₂, and -CH₃ groups.

-

Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups.

-

Amino Protons (-NH₂): A broad singlet for the two protons of the amino group. The chemical shift can vary depending on the solvent and concentration.

-

Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton, with a chemical shift that is also solvent and concentration-dependent.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Distinct signals are expected for the different carbon environments in the benzene ring. The carbons bearing the -OH, -NH₂, and -CH₃ groups will have characteristic chemical shifts.

-

Methyl Carbons: A single signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band characteristic of the hydroxyl group.

-

N-H Stretch: One or two sharp bands corresponding to the symmetric and asymmetric stretching of the amino group.

-

C-H Stretch (aromatic and aliphatic): Absorption bands for the C-H bonds of the aromatic ring and the methyl groups.

-

C=C Stretch: Absorptions in the fingerprint region corresponding to the aromatic ring.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 137, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns may involve the loss of methyl groups or other small neutral molecules.

Synthesis and Reactivity

Synthetic Pathways

One reported method for the synthesis of this compound involves the acid-catalyzed rearrangement of N-(2,6-dimethylphenyl)hydroxylamine.[5]

Proposed Reaction Mechanism:

-

Protonation: The reaction is initiated by the protonation of the hydroxylamine oxygen by a strong acid, such as perchloric acid.[5]

-

Loss of Water: The protonated intermediate loses a molecule of water to form a nitrenium ion intermediate.

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the para position of the aromatic ring.[5]

-

Rearomatization: A proton exchange followed by deprotonation leads to the rearomatization of the ring, yielding the final product, this compound.[5]

Caption: Synthetic pathway from N-(2,6-dimethylphenyl)hydroxylamine.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups.

-

Amino Group: The amino group is a primary site for reactions such as N-acylation and N-alkylation. However, its nucleophilicity is somewhat modulated by the electronic effects of the other ring substituents.

-

Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation and O-acylation to form ethers and esters, respectively.

-

Aromatic Ring: The high electron density of the ring makes it reactive towards electrophilic aromatic substitution. The positions ortho to the amino group (and meta to the hydroxyl group) are the most likely sites for substitution, although steric hindrance from the adjacent methyl groups must be considered.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6] Its trifunctional nature allows for the creation of complex molecules with diverse biological activities.

-

Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The amino and hydroxyl groups provide handles for constructing more complex molecular scaffolds. While direct applications are proprietary, related aminophenol structures are found in various drug classes. For instance, the structurally related 4-hydroxy-2,6-dimethylaniline is a known urinary metabolite of the local anesthetic lidocaine.[7]

-

Fine Chemical Synthesis: Its versatile reactivity makes it a useful starting material for a range of fine chemicals.[6]

-

Agrochemicals: It is also employed in the production of certain pesticides and herbicides.[6]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9]

-

Ventilation: Use only in a well-ventilated area.[10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Store locked up.[9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor immediately.[9][10]

Conclusion

This compound is a molecule of significant synthetic utility. Its structure, characterized by the strategic placement of amino, hydroxyl, and methyl groups, provides a unique combination of electronic and steric properties. A thorough understanding of its molecular structure, spectroscopic characteristics, and reactivity is crucial for its effective use in the design and synthesis of novel compounds with potential applications in drug discovery and materials science. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. [Link]

-

ECHA. This compound. European Chemicals Agency. [Link]

-

Chemsrc. This compound. [Link]

-

Chemistry Stack Exchange. Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid? [Link]

-

ChemBK. This compound hydrochloride. [Link]

-

Autech Industry Co.,Limited. The Versatility of 4-Amino-2,6-dichlorophenol in Pharmaceutical Manufacturing. [Link]

-

PubChem. 4-Amino-3,5-dimethylphenol. National Center for Biotechnology Information. [Link]

-

Sciencemadness.org. Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. [Link]

Sources

- 1. This compound | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:15980-22-0 | Chemsrc [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemical-label.com [chemical-label.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Amino-2,6-dimethylphenol: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 4-Amino-2,6-dimethylphenol, a substituted aminophenol with potential applications in pharmaceutical and chemical research. We will delve into its chemical identity, synthesis protocols, and explore its prospective biological significance based on the activities of structurally related compounds.

Chemical Identity and Properties

This compound is a multifaceted aromatic compound featuring a phenol ring substituted with an amino group and two methyl groups. This unique arrangement of functional groups dictates its chemical reactivity and potential for further synthetic modifications.

IUPAC Name and Synonyms

The standardized IUPAC name for this compound is This compound [1]. It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Synonym | Source |

| 2,6-dimethyl-4-aminophenol | PubChem[1] |

| 4-Hydroxy-3,5-dimethylaniline | PubChem[1] |

| Phenol, 4-amino-2,6-dimethyl- | PubChem[1] |

| 2,6-Xylenol, 4-amino- | PubChem[1] |

| 3,5-dimethyl-4-hydroxyaniline | PubChem[1] |

Chemical and Physical Properties

A summary of the key computed and experimental properties of this compound is provided below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 15980-22-0 | PubChem[1] |

| Molecular Formula | C₈H₁₁NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water. Soluble in organic solvents like alcohol, benzene, and chloroform (inferred from 4-nitro-2,6-dimethylphenol)[2]. | |

| pKa | Not available | |

| LogP | 0.7 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2,6-dimethylphenol. This process involves the regioselective nitration of the phenol at the para position, followed by the reduction of the nitro group to an amine.

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Nitro-2,6-dimethylphenol

The nitration of 2,6-dimethylphenol is a critical step that introduces the nitro group at the 4-position. The ortho positions are sterically hindered by the methyl groups, which directs the electrophilic substitution to the para position.

Experimental Protocol:

A general method for the nitration of phenols using bismuth(III) nitrate or iron(III) nitrate can be adapted for this synthesis[3][4].

-

Materials:

-

2,6-Dimethylphenol

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Acetone

-

Sodium bicarbonate (NaHCO₃)

-

Celite or diatomaceous earth

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask, a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and either Bi(NO₃)₃·5H₂O (1 equivalent) or Fe(NO₃)₃·9H₂O (1 equivalent) is prepared[3].

-

Acetone (10 mL per mmol of the limiting reagent) is added to the flask[3].

-

The reaction mixture is stirred at room temperature under air for 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC)[3].

-

Upon completion, the insoluble materials are removed by filtration through a pad of Celite, and the residue is washed with acetone[3].

-

The filtrate is treated with solid sodium bicarbonate until the evolution of CO₂ ceases to neutralize any acidic byproducts[3].

-

The solid is again removed by filtration, and the solvent is evaporated under reduced pressure[3].

-

The crude product, 4-nitro-2,6-dimethylphenol, is purified by silica gel column chromatography[3].

-

Causality of Experimental Choices:

-

The use of bismuth(III) nitrate or iron(III) nitrate offers a milder and more selective nitrating system compared to traditional nitric acid/sulfuric acid mixtures, which can lead to over-nitration and oxidative side products.

-

Acetone is chosen as the solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal during workup.

-

The final purification by column chromatography is essential to isolate the desired 4-nitro isomer from any unreacted starting material or ortho-nitro byproducts.

Step 2: Reduction of 4-Nitro-2,6-dimethylphenol to this compound

The reduction of the nitro group to an amine is a common transformation in organic synthesis. Various reducing agents can be employed for this purpose.

Experimental Protocol:

A general method for the reduction of nitrophenols can be employed, for instance, using a metal catalyst.

-

Materials:

-

4-Nitro-2,6-dimethylphenol

-

A suitable catalyst (e.g., copper ferrite)[5]

-

A reducing agent (e.g., NaBH₄)

-

Solvent (e.g., water or ethanol)

-

-

Procedure:

-

Dissolve 4-Nitro-2,6-dimethylphenol in an appropriate solvent in a reaction vessel.

-

Add the catalyst to the solution.

-

Introduce the reducing agent portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

After completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude this compound can be purified by recrystallization or column chromatography.

-

Self-Validating System:

The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signal and the appearance of an amino group signal in the respective spectra will validate the success of the reduction.

Potential Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, the broader class of aminophenol and dimethylphenol derivatives has shown significant promise in various therapeutic areas.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals[6][7]. The hydroxyl group on the phenol ring can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance. Derivatives of 2,6-dimethylphenol have been synthesized and shown to possess marked antioxidative effects, in some cases exceeding that of classic antioxidants like α-tocopherol[8]. The presence of both a hydroxyl and an amino group in this compound suggests it may also exhibit potent antioxidant activity.

Figure 2: Proposed antioxidant mechanism of this compound.

Enzyme Inhibition and Antimicrobial Properties

Aminophenol derivatives have been investigated for their ability to inhibit various enzymes and for their antimicrobial properties[9]. For instance, certain aminophenol derivatives have shown inhibitory effects against enzymes like α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes[10][11]. Additionally, the aminophenol scaffold is present in molecules with antibacterial activity[10]. Further research is warranted to explore if this compound shares these properties.

Intermediate in Organic Synthesis

The presence of three reactive sites—the hydroxyl group, the amino group, and the aromatic ring—makes this compound a versatile intermediate for the synthesis of more complex molecules[12]. The amino and hydroxyl groups can be readily functionalized to introduce a wide range of substituents, enabling the generation of libraries of novel compounds for drug discovery screening.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with a straightforward synthetic route and a range of potential applications, particularly in the fields of medicinal chemistry and materials science. Its structural similarity to compounds with known antioxidant and other biological activities makes it an attractive target for further investigation. The detailed synthetic protocols and understanding of its chemical properties provided in this guide should serve as a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. [Link]

-

PubMed. [New promising antioxidants based on 2,6-dimethylphenol]. [Link]

-

RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]

-

National Institutes of Health. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

MDPI. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]

-

ResearchGate. Reduction of 4-nitrophenol catalyzed by nitroreductase. [Link]

-

ChemBK. 2,6-Dimethyl-4-nitrophenol,4-Nitro-2,6-xylenol. [Link]

- Google Patents.

-

MDPI. Comparative Amino Acid Profile and Antioxidant Activity in Sixteen Plant Extracts from Transylvania, Romania. [Link]

-

National Institutes of Health. Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. [Link]

-

Organic Syntheses. 2-amino-4-nitrophenol. [Link]

- Google Patents.

-

MDPI. Nanoantioxidants: The Fourth Generation of Antioxidants—Recent Research Roadmap and Future Perspectives. [Link]

-

National Institutes of Health. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. [Link]

Sources

- 1. This compound | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-Amino-2,6-dimethylphenol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-dimethylphenol, a substituted phenolic compound, is a versatile and highly valuable intermediate in the realms of pharmaceutical and fine chemical synthesis. Its unique molecular architecture, featuring a sterically hindered phenolic hydroxyl group and a reactive amino functionality, makes it a strategic building block for the construction of complex molecular entities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, an exploration of its chemical reactivity, and its applications in drug discovery and development, with a particular focus on its role as a key precursor to the antiarrhythmic agent mexiletine.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 15980-22-0 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point (Predicted) | 277.0 ± 35.0 °C | |

| Density (Predicted) | 1.076 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.85 ± 0.36 | |

| XLogP3 (Predicted) | 0.7 | [1] |

| Appearance | Solid |

Note: Some physical properties are predicted values from computational models and should be considered as estimates.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton. The integration and splitting patterns of these signals would confirm the substitution pattern on the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit characteristic peaks for the eight carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretching of the phenol, N-H stretching of the amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can be used to confirm its structure.

Synthesis of this compound

A common and logical synthetic route to this compound involves a two-step process starting from the readily available 2,6-dimethylphenol. This process includes the nitration of the phenol followed by the reduction of the resulting nitro group.

Caption: Synthetic pathway to this compound.

Step 1: Nitration of 2,6-Dimethylphenol to 4-Nitro-2,6-dimethylphenol

The nitration of 2,6-dimethylphenol is directed to the para position due to the ortho-directing nature of the hydroxyl group and the steric hindrance from the two methyl groups at the ortho positions.

Experimental Protocol (General Procedure):

-

Dissolution: Dissolve 2,6-dimethylphenol in a suitable inert solvent, such as a hydrocarbon (e.g., isooctane) or a chlorinated solvent.

-

Cooling: Cool the solution to a temperature between 0 and 40°C.

-

Nitrating Agent Addition: Slowly add a nitrating agent, such as 30-70% nitric acid, to the stirred solution while maintaining the temperature.[2] Alternatively, other nitrating systems like bismuth(III) nitrate pentahydrate in acetone can be employed.[3]

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to isolate the solid product. Wash the solid with water to remove any remaining acid and then dry it.

-

Purification: The crude 4-nitro-2,6-dimethylphenol can be purified by recrystallization from a suitable solvent like isooctane to yield the pure product.[2]

Step 2: Reduction of 4-Nitro-2,6-dimethylphenol to this compound

The reduction of the nitro group to an amino group can be achieved using various reducing agents. Catalytic hydrogenation is a common and clean method.

Experimental Protocol (General Procedure):

-

Catalyst Suspension: In a reaction vessel, suspend a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate.

-

Substrate Addition: Add the synthesized 4-nitro-2,6-dimethylphenol to the catalyst suspension.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is dictated by the interplay of its three key structural features: the aromatic ring, the phenolic hydroxyl group, and the primary amino group.

Caption: Reactivity map of this compound.

Reactions of the Amino Group

The amino group is a primary site for functionalization, enabling the introduction of a wide array of substituents.

-

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is crucial for the synthesis of many pharmaceutical compounds.

-

N-Alkylation: N-alkylation can be achieved through various methods, including reaction with alkyl halides or through reductive amination with aldehydes or ketones.

-

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to a variety of subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can also be a site for chemical modification, although its reactivity can be influenced by the steric hindrance of the adjacent methyl groups.

-

O-Alkylation (Williamson Ether Synthesis): The phenol can be deprotonated with a base to form a phenoxide ion, which can then react with an alkyl halide to form an ether. This is a key transformation in the synthesis of mexiletine.

-

O-Acylation: The hydroxyl group can be acylated to form esters, though this may require more forcing conditions compared to the N-acylation.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential and selective modifications, making it an ideal starting material for the construction of more complex drug molecules.

Key Intermediate in the Synthesis of Mexiletine

One of the most significant applications of this compound is in the synthesis of mexiletine , a Class Ib antiarrhythmic agent used to treat ventricular arrhythmias.[4][5] The synthesis of mexiletine from 2,6-dimethylphenol involves the formation of this compound as a key intermediate.

The general synthetic strategy involves the etherification of the phenolic hydroxyl group of a 2,6-dimethylphenol derivative, followed by the introduction of the aminopropane side chain. The presence of the amino group on the aromatic ring of this compound allows for its transformation into other functional groups or for its protection during the synthesis of the ether linkage.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important chemical intermediate with a unique combination of functional groups that make it highly valuable in organic synthesis, particularly in the pharmaceutical industry. Its synthesis from readily available starting materials and its versatile reactivity provide a robust platform for the development of novel drug candidates. A thorough understanding of its physicochemical properties, synthetic routes, and chemical transformations is essential for researchers and scientists working in drug discovery and development to fully exploit its potential in creating the next generation of therapeutic agents.

References

-

Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride - RSC Publishing. (URL: [Link])

- US2868844A - Selective nitration process - Google P

-

Catalytic Reduction of 4-nitrophenol Using Environmentally Synthesized CuO Nanoparticles - Nanochemistry Research. (URL: [Link])

-

NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE - SID. (URL: [Link])

-

Catalytic reduction of 4-nitrophenol over Ni-Pd nanodimers supported on nitrogen-doped reduced graphene oxide - PubMed. (URL: [Link])

-

(PDF) Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology - ResearchGate. (URL: [Link])

- Nitration of phenolic compounds - US4723043A - Google P

-

Catalytic Reduction of 4‐Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time - University of Notre Dame. (URL: [Link])

-

Synthesis of ( R)-, ( S)-, and ( RS)-hydroxymethylmexiletine, one of the major metabolites of mexiletine | Request PDF - ResearchGate. (URL: [Link])

-

AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. (URL: [Link])

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. (URL: [Link])

-

This compound | C8H11NO | CID 82668 - PubChem. (URL: [Link])

-

Deracemization of mexiletine biocatalyzed by omega-transaminases - PubMed. (URL: [Link])

-

(PDF) Synthesis of Tramadol and Analogous - ResearchGate. (URL: [Link])

-

Mexiletine | C11H17NO | CID 4178 - PubChem - NIH. (URL: [Link])

-

(PDF) Biomimetic Synthesis of Tramadol - ResearchGate. (URL: [Link])

-

Absolute pKa Determinations for Substituted Phenols - AFIT. (URL: [Link])

-

Continuous-Flow Synthesis of Tramadol from Cyclohexanone | Request PDF. (URL: [Link])

-

Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen - Sciencemadness.org. (URL: [Link])

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. (URL: [Link])

-

Synthesis of Tramadol and Analogous - SciELO México. (URL: [Link])

-

Solubilities of Amino Acids in Different Mixed Solvents. (URL: [Link])

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (URL: [Link])

-

2-Amino-4,5-dimethylphenol | C8H11NO | CID 81099 - PubChem. (URL: [Link])

-

Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes - ProBiologists. (URL: [Link])

-

This compound (C8H11NO) - PubChemLite. (URL: [Link])

Sources

- 1. This compound | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2868844A - Selective nitration process - Google Patents [patents.google.com]

- 3. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. Deracemization of mexiletine biocatalyzed by omega-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Amino-2,6-dimethylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 4-Amino-2,6-dimethylphenol in various organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to conduct these crucial measurements in a laboratory setting. The guide delves into the molecular characteristics of this compound, the theoretical underpinnings of solubility, a detailed experimental workflow using the isothermal shake-flask method, and analytical quantification techniques.

Introduction: The Significance of Solubility Data

This compound is a substituted phenol of interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel compounds necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), formulation development, and ultimately, the bioavailability of a potential drug substance. Inadequate solubility can pose significant challenges throughout the development pipeline, leading to increased costs and timelines. This guide provides the necessary framework for generating reliable and reproducible solubility data for this compound.

Molecular Structure and Physicochemical Properties of this compound

A fundamental understanding of the molecular structure of this compound is essential for predicting and interpreting its solubility behavior.

Molecular Formula: C₈H₁₁NO

Molecular Weight: 137.18 g/mol

The molecule consists of a phenol ring substituted with a hydroxyl (-OH) group, an amino (-NH₂) group, and two methyl (-CH₃) groups.

-

Hydroxyl Group (-OH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar solvents.[1][2]

-

Amino Group (-NH₂): Similar to the hydroxyl group, the amino group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.[3]

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the hydrophobic character of the molecule.[1]

-

Methyl Groups (-CH₃): These alkyl groups are nonpolar and increase the lipophilicity of the molecule, which can decrease solubility in polar solvents.[1]

The interplay of these functional groups results in a molecule with both hydrophilic and lipophilic characteristics. The overall solubility in a given solvent will depend on the balance of these competing interactions.

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction.[3] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

-

Polar Solvents: These solvents have large dipole moments and can be further classified as protic (containing O-H or N-H bonds, e.g., water, ethanol, methanol) or aprotic (lacking these bonds, e.g., acetone, dimethyl sulfoxide). Polar protic solvents are particularly effective at dissolving polar solutes that can participate in hydrogen bonding.

-

Nonpolar Solvents: These solvents have low dipole moments and primarily interact through weaker van der Waals forces (e.g., hexane, toluene). They are effective at dissolving nonpolar solutes.

For this compound, its polar hydroxyl and amino groups suggest good solubility in polar protic solvents. However, the nonpolar aromatic ring and methyl groups will favor interactions with less polar or nonpolar solvents. Therefore, its solubility profile across a range of organic solvents is expected to be nuanced.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method .[4] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. A visual excess of solid should remain at the bottom of the vial to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.[5]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

-

Quantification of Dissolved Solute:

-

The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method.

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Aromatic compounds typically have strong absorbance in the UV region.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution to fall within the linear range of the calibration curve and measure its absorbance.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method capable of separating and quantifying this compound. A reverse-phase C18 column is often suitable for phenolic compounds.[6][7]

-

Prepare a series of standard solutions and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.

-

Inject a known volume of the appropriately diluted, filtered saturated solution and determine its concentration from the calibration curve.

-

-

Caption: Isothermal shake-flask solubility determination workflow.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner. A table is an effective way to summarize the results.

Table 1: Illustrative Solubility Data for a Substituted Phenol

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Data Point 1 | Data Point 1 |

| Ethanol | Polar Protic | 25 | Data Point 2 | Data Point 2 |

| Acetone | Polar Aprotic | 25 | Data Point 3 | Data Point 3 |

| Ethyl Acetate | Polar Aprotic | 25 | Data Point 4 | Data Point 4 |

| Toluene | Nonpolar | 25 | Data Point 5 | Data Point 5 |

| Hexane | Nonpolar | 25 | Data Point 6 | Data Point 6 |

Note: The data in this table is for illustrative purposes only and does not represent actual measured values for this compound.

The results should be interpreted in the context of the solvent properties and the molecular structure of this compound. For instance, higher solubility would be expected in solvents that can effectively solvate both the polar functional groups and the nonpolar regions of the molecule.

Conclusion

References

-

Slideshare. (n.d.). PHENOLS and functional group (IUPAC).ppt. Retrieved from [Link]

-

International Journal of Recent Research Aspects. (n.d.). Mutual influence of functional groups on the example of phenol molecule. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

-

Britannica. (2026, January 2). Phenol | Definition, Structure, Uses, & Facts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

ALS Environmental. (2023, February 27). Determination of Phenols in Soils by HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical results of substituted phenols in real samples for FPSE-HPLC-UV method. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

-

Sciencemadness Wiki. (2024, March 5). Phenol. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF. Retrieved from [Link]

-

ACS Publications. (n.d.). Reactivity of Substituted Phenols Toward Alkyl Radicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

Sources

- 1. PHENOLS and functional group (IUPAC).ppt [slideshare.net]

- 2. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 3. tutorchase.com [tutorchase.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]

Spectroscopic Profile of 4-Amino-2,6-dimethylphenol: A Technical Guide for Researchers

Introduction

4-Amino-2,6-dimethylphenol, also known as 4-hydroxy-3,5-dimethylaniline, is a substituted phenol of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a hydroxyl group, an amino group, and two methyl groups on a benzene ring, make it a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and polymers. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive overview of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this compound in their work.

Molecular Structure and Key Features

The molecular structure of this compound (C₈H₁₁NO, Molecular Weight: 137.18 g/mol ) is fundamental to understanding its spectral characteristics.[1][2] The molecule possesses a plane of symmetry, which influences the number and type of signals observed in its NMR spectra. The electron-donating nature of the amino and hydroxyl groups, along with the methyl substituents, significantly impacts the electron density distribution within the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~6.4 - 6.6 | Singlet | 2H | Aromatic C-H (H-3, H-5) |

| ~4.5 - 5.5 | Singlet (broad) | 2H | Amino -NH₂ |

| ~2.0 - 2.2 | Singlet | 6H | Methyl -CH₃ (at C-2, C-6) |

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-5): Due to the molecule's symmetry, the two aromatic protons are chemically equivalent and are expected to appear as a single singlet. The strong electron-donating effects of both the hydroxyl and amino groups will shield these protons, causing them to resonate at a relatively high field (low ppm value) for aromatic protons.

-

Methyl Protons: The six protons of the two methyl groups at positions C-2 and C-6 are also chemically equivalent and will appear as a sharp singlet.

-

Hydroxyl and Amino Protons: The chemical shifts of the phenolic -OH and amino -NH₂ protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a polar aprotic solvent like DMSO-d₆, these signals are typically observed as broad singlets. Their identity can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide would lead to the disappearance of these signals from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C-1 (C-OH) |

| ~135 - 140 | C-4 (C-NH₂) |

| ~120 - 125 | C-2, C-6 (C-CH₃) |

| ~115 - 120 | C-3, C-5 (C-H) |

| ~15 - 20 | -CH₃ |

Interpretation and Rationale:

-

Symmetry: Due to the molecule's symmetry, only four signals are expected for the eight carbon atoms.

-

Quaternary Carbons: The carbons bearing the hydroxyl (C-1) and amino (C-4) groups are expected to be the most downfield (highest ppm) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The carbon attached to the hydroxyl group is typically more deshielded than the one attached to the amino group.

-

Substituted Aromatic Carbons (C-2, C-6): The carbons bearing the methyl groups will appear as a single signal.

-

Protonated Aromatic Carbons (C-3, C-5): The two equivalent aromatic carbons bearing hydrogen atoms will give rise to a single signal in the aromatic region.

-

Methyl Carbons: The two equivalent methyl carbons will appear as a single signal in the aliphatic region at a characteristic upfield position.

Figure 2: A typical experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (methyl groups) |

| 1620 - 1580 | Strong | N-H scissoring and C=C aromatic ring stretching |

| 1520 - 1480 | Strong | C=C aromatic ring stretching |

| 1250 - 1180 | Strong | C-O stretching (phenolic) |

| 850 - 800 | Strong | Out-of-plane C-H bending (aromatic) |

Interpretation and Rationale:

-

O-H and N-H Stretching: A prominent broad band in the 3400-3200 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the phenolic hydroxyl group and the primary amino group, which are involved in intermolecular hydrogen bonding.

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: Strong absorptions in the 1620-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

N-H Bending: The N-H scissoring vibration of the primary amine is expected to appear around 1600 cm⁻¹.

-

C-O Stretching: A strong band corresponding to the C-O stretching of the phenolic group is anticipated in the 1250-1180 cm⁻¹ region.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring can often be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). For a 1,2,3,5-tetrasubstituted benzene ring, a strong absorption is expected in the 850-800 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Possible Assignment |

| 137 | [M]⁺ (Molecular ion) |

| 122 | [M - CH₃]⁺ |

| 108 | [M - NH₂ - CH₃]⁺ or [M - OH - CH₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 137, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through the loss of stable neutral fragments. A common fragmentation pathway for substituted phenols and anilines involves the loss of a methyl radical (CH₃), which would result in a fragment ion at m/z = 122. Further fragmentation could involve the loss of the amino or hydroxyl group.

Figure 3: A simplified proposed fragmentation pathway for this compound.

Experimental Protocols

The following are general protocols for acquiring the spectral data discussed in this guide. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

-

Data Processing: Perform a background subtraction to obtain the final spectrum of the sample.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using electron impact (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive profile of this compound. The predicted NMR, IR, and MS spectra, along with their detailed interpretations, offer a robust framework for the identification and characterization of this important chemical compound. The provided experimental protocols serve as a practical starting point for researchers to obtain high-quality spectral data in their own laboratories. By leveraging this information, scientists and developers can ensure the identity and purity of this compound, thereby facilitating its effective application in their research and development endeavors.

References

-

National Institute of Standards and Technology (NIST). Phenol, 2,6-dimethyl-. In NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). Phenol, 4-amino-. In NIST Chemistry WebBook. [Link][3]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Amino-2,6-dimethylphenol from 2,6-dimethylphenol

Abstract

This technical guide provides an in-depth, research-grade overview of the synthetic pathway to produce 4-Amino-2,6-dimethylphenol, a valuable chemical intermediate, starting from 2,6-dimethylphenol. The synthesis is a robust two-step process involving an initial electrophilic nitration to yield 4-nitro-2,6-dimethylphenol, followed by a chemoselective reduction of the nitro group to the corresponding amine. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the critical process parameters and rationale behind the methodological choices. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this transformation.

Introduction and Strategic Overview

This compound is a substituted aniline derivative with significant utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure, featuring a reactive amino group and a phenolic hydroxyl group flanked by two methyl groups, offers versatile handles for further chemical modification.

The synthesis from 2,6-dimethylphenol is the most direct and industrially viable route. The strategy hinges on the powerful directing effects of the hydroxyl and methyl substituents on the aromatic ring. The overall transformation is logically dissected into two primary stages:

-

Electrophilic Aromatic Substitution: Introduction of a nitro group at the para position of the phenol ring.

-

Chemoselective Reduction: Conversion of the nitro intermediate to the target amino compound.

This guide will address each stage with a focus on mechanistic integrity, procedural detail, and the expert reasoning that informs protocol design.

Caption: Overall two-step synthetic workflow.

Part I: Electrophilic Nitration of 2,6-Dimethylphenol

The initial step involves the regioselective nitration of the starting material. The success of this step is predicated on controlling the reaction to favor mono-nitration at the sterically accessible and electronically activated para-position.

Mechanistic Rationale and Regioselectivity

The nitration of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group (-OH) is a potent activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack.[2] The two methyl groups (-CH₃) are also weakly activating and ortho-, para-directing.

The key electrophile in this reaction is the nitronium ion (NO₂⁺), typically generated in situ from nitric acid in the presence of a stronger acid catalyst like sulfuric acid or, in this case, acetic acid.[3][4]

Sources

4-Amino-2,6-dimethylphenol: A Comprehensive Technical Review for Scientific Professionals

An In-Depth Guide to the Synthesis, Properties, and Applications of a Versatile Chemical Intermediate

Foreword

For the discerning researcher, scientist, and drug development professional, the landscape of chemical intermediates is a critical terrain. The selection of a foundational molecule can dictate the trajectory of a research program, influencing synthesis efficiency, biological activity, and the ultimate viability of a novel compound. Within this context, 4-Amino-2,6-dimethylphenol emerges as a molecule of significant interest. Its unique structural amalgamation of a hindered phenolic hydroxyl group and a reactive amino functionality bestows upon it a versatile chemical character, rendering it a valuable building block in a multitude of scientific endeavors. This technical guide provides a comprehensive exploration of this compound, moving beyond a cursory overview to deliver field-proven insights and detailed methodologies. Our objective is to equip the reader with the requisite knowledge to confidently and effectively incorporate this compound into their research and development workflows.

Physicochemical and Structural Characteristics

This compound, also known by its IUPAC name this compound, is a crystalline solid with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol [1]. The strategic placement of two methyl groups ortho to the hydroxyl group creates steric hindrance, which significantly influences its reactivity and antioxidant potential.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 15980-22-0 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Crystalline solid | |

| SMILES | CC1=CC(=CC(=C1O)C)N | [1] |

| InChI | InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3 | [1] |

Synthesis of this compound: A Proven Pathway

The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 4-nitro-2,6-dimethylphenol. This transformation is a cornerstone of aromatic amine synthesis, valued for its high efficiency and the generation of water as the primary byproduct, aligning with the principles of green chemistry.

Reaction Principle

The synthesis hinges on the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) in the presence of a metal catalyst and a hydrogen source. The general reaction is depicted below:

Caption: Catalytic hydrogenation of 4-nitro-2,6-dimethylphenol.

The choice of catalyst is paramount to the success of the reaction, with platinum, palladium, and nickel-based catalysts being commonly employed[2][3]. The reaction is typically carried out in a solvent that can dissolve the starting material and facilitate the interaction with the catalyst and hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a representative procedure adapted from established methods for the reduction of nitrophenols[2][3][4].

Materials:

-

4-Nitro-2,6-dimethylphenol

-

Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Buchner funnel with Celite® or a similar filter aid)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a suitable pressure vessel, dissolve 4-nitro-2,6-dimethylphenol in a sufficient volume of ethanol or methanol.

-

Catalyst Addition: Carefully add the chosen catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate) to the solution. The catalyst should be handled under an inert atmosphere if pyrophoric (e.g., Raney Nickel).

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen gas to remove any oxygen. Subsequently, purge the reactor with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-10 bar).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 80°C)[2]. Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-layer chromatography (TLC) can also be used to track the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.

Antioxidant Properties: Mechanistic Insights and Evaluation

The phenolic hydroxyl group in this compound is the primary determinant of its antioxidant activity. The presence of the electron-donating amino group in the para position and the methyl groups in the ortho positions significantly modulates this activity.

Mechanism of Action